molecular formula C8H7ClN4S B13175713 4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine

Cat. No.: B13175713
M. Wt: 226.69 g/mol
InChI Key: FZGBXUYAOXDEAL-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 3-methylthiophene with chlorinated triazine derivatives under controlled conditions. The reaction often requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine
  • 4-Chloro-6-(thiophen-2-yl)-1,3,5-triazine
  • 6-(3-methylthiophen-2-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the thiophene ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

4-chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4S/c1-4-2-3-14-5(4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)

InChI Key

FZGBXUYAOXDEAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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